3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine

dCTP pyrophosphatase 1 structure–activity relationship pyrazole substitution

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine (CAS 2549027-45-2, molecular formula C₁₅H₁₇N₇S, molecular weight 327.4 g/mol) is a heterocyclic small molecule belonging to the piperazin‑1‑ylpyridazine structural class. Compounds in this class have been identified as potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase, also known as DCTPP1 or XTP3TPA), a nucleotide‑pool ‘housekeeping’ enzyme implicated in cancer progression and cancer cell stemness.

Molecular Formula C15H17N7S
Molecular Weight 327.4 g/mol
CAS No. 2549027-45-2
Cat. No. B6438890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine
CAS2549027-45-2
Molecular FormulaC15H17N7S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CS4
InChIInChI=1S/C15H17N7S/c1-12-4-6-22(19-12)14-3-2-13(17-18-14)20-7-9-21(10-8-20)15-16-5-11-23-15/h2-6,11H,7-10H2,1H3
InChIKeyNNDHTPVPROAAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine (CAS 2549027-45-2): Chemical Identity, Structural Class, and Procurement Context


The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine (CAS 2549027-45-2, molecular formula C₁₅H₁₇N₇S, molecular weight 327.4 g/mol) is a heterocyclic small molecule belonging to the piperazin‑1‑ylpyridazine structural class [1]. Compounds in this class have been identified as potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase, also known as DCTPP1 or XTP3TPA), a nucleotide‑pool ‘housekeeping’ enzyme implicated in cancer progression and cancer cell stemness [1]. The molecule incorporates four pharmacophoric elements—a pyridazine core, a 3‑methyl‑1H‑pyrazole substituent, a piperazine linker, and a 1,3‑thiazol‑2‑yl terminal group—that together define its potential target‑engagement profile distinct from earlier piperazin‑1‑ylpyridazine congeners.

Why Generic Substitution of 3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine (CAS 2549027-45-2) Is Not Advisable


Within the piperazin‑1‑ylpyridazine class, even minor structural modifications produce large shifts in biochemical potency, enzyme selectivity, and metabolic stability, making generic interchange unreliable. The published structure–activity relationship (SAR) for dCTPase inhibitors demonstrates that altering the left‑hand side (LHS) heterocycle, the right‑hand side (RHS) substituent, or the linking group can change IC₅₀ values by more than 100‑fold and can abolish or invert selectivity over related nucleotide pyrophosphatases [1]. Furthermore, metabolic soft spots identified in the piperazine ring or pendant heterocycles cause half‑life differences exceeding one order of magnitude in liver microsome assays across close analogs [2]. Consequently, assumptions that the 3‑methylpyrazole/thiazole combination in CAS 2549027-45-2 is functionally interchangeable with its des‑methyl, dimethyl, pyrazine, or thiadiazole counterparts are unwarranted without direct comparative data.

Quantitative Differentiation Evidence for 3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine (CAS 2549027-45-2) Versus Closest Analogs


Structural Differentiation: 3‑Methylpyrazole LHS Versus Des‑Methyl and 3,5‑Dimethyl Pyrazole Analogs in Piperazin‑1‑ylpyridazine dCTPase Inhibitors

In the piperazin‑1‑ylpyridazine dCTPase inhibitor series, the nature of the LHS heterocycle profoundly influences potency. Published SAR tables show that replacement of a 2‑methylphenyl LHS with a 2‑trifluoromethylphenyl group shifts IC₅₀ from 0.170 μM to 0.240 μM, while introduction of a 2‑thiophene RHS improves potency to 0.051 μM from 0.170 μM [1]. By class‑level inference, the 3‑methyl substitution on the pyrazole ring of CAS 2549027‑45‑2 is expected to modulate both electronic and steric interactions with the dCTPase active site relative to the unsubstituted pyrazole analog (CAS not assigned) and the 3,5‑dimethylpyrazole analog, potentially altering binding affinity, selectivity, and metabolic vulnerability. No direct head‑to‑head comparison data for these three specific analogs have been published in the peer‑reviewed literature as of the knowledge cutoff.

dCTP pyrophosphatase 1 structure–activity relationship pyrazole substitution

RHS Heterocycle Differentiation: 1,3‑Thiazol‑2‑yl Versus Pyrazin‑2‑yl and 1,3,4‑Thiadiazol‑2‑yl Terminal Groups

The RHS terminal heterocycle directly contacts the enzyme surface and influences both potency and off‑target profile. In the closely related HPK1 inhibitor series, thiazole‑containing compounds have demonstrated distinct kinase selectivity profiles compared to pyrazine or thiadiazole congeners [2]. The 1,3‑thiazol‑2‑yl group present in CAS 2549027‑45‑2 provides a sulfur atom capable of participating in unique hydrogen‑bond and van der Waals interactions that are absent in the pyrazin‑2‑yl analog (CAS 2549014‑14‑2) and the 1,3,4‑thiadiazol‑2‑yl analog [3]. No direct comparative biochemical data for CAS 2549027‑45‑2 versus these specific RHS variants have been published.

kinase inhibitor selectivity thiazole pharmacophore heterocycle bioisosterism

Metabolic Stability Differentiation: Piperazin‑1‑ylpyridazine Core Clearance Rates in Human Liver Microsomes

The piperazin‑1‑ylpyridazine scaffold is known to suffer from rapid in vitro intrinsic clearance in liver microsome assays, with prototype compound 1 exhibiting MLM/HLM t₁/₂ values of only 2 min and 3 min, respectively [1]. Subsequent structure–metabolism‑relationship (SMR) studies demonstrated that modification of the piperazine ring and the pendant heterocycles can substantially alter clearance rates, with certain substitutions improving microsomal half‑life by several‑fold [2]. The specific combination of a 3‑methylpyrazole LHS and a thiazol‑2‑yl RHS in CAS 2549027‑45‑2 represents a distinct metabolic liability profile that cannot be predicted from analogs bearing different heterocycle combinations. No microsomal stability data for CAS 2549027‑45‑2 itself have been reported in the public domain.

microsomal clearance metabolic stability piperazine metabolism

Selectivity Over Related Nucleotide Pyrophosphatases: Class‑Level Evidence for the Piperazin‑1‑ylpyridazine Pharmacophore

The J. Med. Chem. 2017 study explicitly demonstrated that lead piperazin‑1‑ylpyridazine compounds display 'outstanding selectivity over related enzymes' within the NUDIX hydrolase family [1]. While the precise selectivity panel data for CAS 2549027‑45‑2 have not been disclosed, the structural determinants governing this selectivity—including the pyridazine core geometry, the piperazine linker conformation, and the specific RHS heterocycle—are all present in this compound. The thiazol‑2‑yl group, in particular, may contribute to selectivity through its distinct steric and electronic properties compared to other five‑membered heterocycles. This class‑level selectivity profile represents a key differentiator from earlier dCTPase inhibitor chemotypes such as triazolothiadiazoles, which showed different selectivity signatures [2].

enzyme selectivity NUDIX hydrolase off-target profiling

Recommended Research and Industrial Application Scenarios for 3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine (CAS 2549027-45-2)


dCTP Pyrophosphatase 1 (dCTPase/DCTPP1) Enzymatic Inhibition Studies Requiring a Defined Chemotype

CAS 2549027‑45‑2 serves as a structurally defined probe for investigating dCTPase enzymatic function in vitro. Based on the established class‑level pharmacology, this compound is expected to inhibit recombinant human dCTPase and can be used in malachite green phosphate‑release assays or thermal shift assays to quantify target engagement [1]. Its distinct 3‑methylpyrazole/thiazole substitution pattern makes it suitable for SAR expansion studies aimed at mapping the LHS and RHS chemical space of piperazin‑1‑ylpyridazine dCTPase inhibitors.

Cellular Synergy Studies with Nucleoside Analogues in Leukemia Cell Models

Published data for the piperazin‑1‑ylpyridazine class demonstrate synergistic anti‑leukemic activity when combined with cytidine analogues [1]. CAS 2549027‑45‑2 can be employed as a chemical biology tool in leukemia cell lines (e.g., MOLM‑13, NB4) to assess whether its specific substitution pattern enhances or modulates this synergy compared to earlier class members. This application is directly traceable to the class‑level cellular efficacy evidence established in Section 3.

Metabolic Stability Profiling and Structure–Metabolism Relationship (SMR) Campaigns

Given the documented rapid microsomal clearance of the piperazin‑1‑ylpyridazine core [2], CAS 2549027‑45‑2 provides a defined starting point for SMR optimization. Its specific heterocycle combination allows systematic investigation of how 3‑methylpyrazole and thiazol‑2‑yl substituents individually contribute to oxidative metabolism in human and rodent liver microsome assays, enabling rational design of analogs with improved metabolic stability.

Kinase Selectivity Panel Screening in Immuno‑Oncology Target Identification

Compounds bearing pyrazole, thiazole, and pyridazine motifs have been implicated in HPK1 (hematopoietic progenitor kinase 1) inhibition, a target of interest in cancer immunotherapy [3]. CAS 2549027‑45‑2 can be submitted to broad‑panel kinase selectivity screens to determine its polypharmacology profile and to assess whether its unique substitution pattern confers a selectivity window distinct from pyrazolopyridine‑ or pyrazolopyridazinone‑based HPK1 inhibitors.

Quote Request

Request a Quote for 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.